3-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
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Description
“3-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione” is part of a novel series of thiazolidine-2,4-dione molecules . These molecules have been synthesized and evaluated for their antioxidant, anticancer, and antimicrobial potential .
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione derivatives involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The chemical structures of these molecules were established using physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these molecules are complex and involve various catalysts and solvents . The reactions are designed to be more proficient, less wasteful, and cost-effective .Physical and Chemical Properties Analysis
Thiazolidine-2,4-dione is a five-membered heterocyclic compound. It contains a carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .Mechanism of Action
Target of Action
Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse therapeutic and pharmaceutical activity . They have been used in probe design for various biological targets .
Mode of Action
Thiazolidine derivatives are known to interact with their targets in a way that enhances their pharmacological properties . The presence of sulfur in these compounds is known to enhance these properties .
Biochemical Pathways
Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that these compounds may affect multiple biochemical pathways.
Pharmacokinetics
Thiazolidine derivatives have been studied for their pharmacokinetic activity . Various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Thiazolidine derivatives have been found to possess mild anticancer potential . In antioxidant evaluation studies, certain analogues have been found to be active molecules .
Action Environment
The synthesis of thiazolidine derivatives has been explored using green chemistry, which could potentially influence the compound’s action and stability .
Future Directions
Properties
IUPAC Name |
3-[1-[(2-chlorophenyl)methylsulfonyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S2/c14-11-4-2-1-3-9(11)8-22(19,20)15-5-10(6-15)16-12(17)7-21-13(16)18/h1-4,10H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYISSYHQMOVMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC=CC=C2Cl)N3C(=O)CSC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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